molecular formula C22H16N4O B2665319 (2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(phenyl)methanone CAS No. 919247-43-1

(2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(phenyl)methanone

Cat. No.: B2665319
CAS No.: 919247-43-1
M. Wt: 352.397
InChI Key: SKKPQVZOLGYHMZ-UHFFFAOYSA-N
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Description

    Reactants: 1H-benzo[d]imidazole, 2-bromoacetophenone

    Conditions: Base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., dimethylformamide)

    Product: 2-(1H-benzo[d]imidazol-2-yl)indolizine

  • Final Coupling with Phenyl Group

      Reactants: 2-(1H-benzo[d]imidazol-2-yl)indolizine, phenyl isocyanate

      Conditions: Mild heating in an inert atmosphere

      Product: (2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(phenyl)methanone

  • Industrial Production Methods

    Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of (2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(phenyl)methanone typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of an aromatic aldehyde with o-phenylenediamine to form the benzimidazole core . This intermediate is then subjected to further reactions to introduce the indolizine and phenyl groups.

    • Formation of Benzimidazole Core

        Reactants: Aromatic aldehyde, o-phenylenediamine

        Conditions: Reflux in the presence of an acid catalyst (e.g., hydrochloric acid)

        Product: 1H-benzo[d]imidazole

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

      • The compound can undergo oxidation reactions, particularly at the indolizine and benzimidazole rings, leading to the formation of various oxidized derivatives.
    • Reduction

      • Reduction reactions can target the carbonyl group, converting it to an alcohol or amine derivative.
    • Substitution

      • Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for the introduction of various functional groups.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate, hydrogen peroxide

      Reduction: Sodium borohydride, lithium aluminum hydride

      Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

    Major Products

      Oxidation: Oxidized derivatives with additional oxygen-containing functional groups

      Reduction: Alcohol or amine derivatives

      Substitution: Functionalized aromatic compounds with various substituents

    Scientific Research Applications

    Chemistry

    In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

    Biology

    Biologically, the compound has potential applications as a pharmacophore in drug design. Its structural motifs are commonly found in bioactive molecules, making it a candidate for the development of new therapeutic agents.

    Medicine

    In medicine, derivatives of this compound could be explored for their potential as anti-cancer, anti-inflammatory, or antimicrobial agents. The presence of the benzimidazole and indolizine rings is particularly promising due to their known biological activities .

    Industry

    Industrially, the compound could be used in the development of new materials with specific electronic or optical properties. Its complex structure allows for fine-tuning of these properties through chemical modifications.

    Mechanism of Action

    The mechanism of action of (2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(phenyl)methanone is not fully understood but is believed to involve interactions with various molecular targets. The benzimidazole and indolizine rings can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. These interactions can lead to various biological effects, such as anti-cancer or anti-inflammatory activities .

    Comparison with Similar Compounds

    Similar Compounds

      (1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Lacks the indolizine group, making it less complex but still biologically active.

    • **

    Properties

    IUPAC Name

    [2-amino-1-(1H-benzimidazol-2-yl)indolizin-3-yl]-phenylmethanone
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C22H16N4O/c23-19-18(22-24-15-10-4-5-11-16(15)25-22)17-12-6-7-13-26(17)20(19)21(27)14-8-2-1-3-9-14/h1-13H,23H2,(H,24,25)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SKKPQVZOLGYHMZ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C4=NC5=CC=CC=C5N4)N
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C22H16N4O
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    352.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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